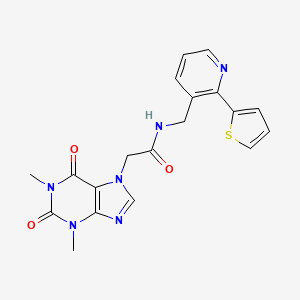
7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione” is a chemical compound with the molecular formula C15H23N5O2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione” includes 15 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The average mass is 305.375 Da and the monoisotopic mass is 305.185181 Da .科学的研究の応用
Vasodilatory and Antiasthmatic Potential
A study focused on developing xanthene derivatives, including those related to 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, for their antiasthmatic activity. The research highlighted the synthesis of various compounds showing significant pulmonary vasodilator activity, with some derivatives displaying noteworthy potency compared to standard medications like Cilostazol. This suggests a promising avenue for developing new anti-asthmatic agents leveraging the vasodilatory capabilities of such compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Cardiovascular Activity
Further research into the cardiovascular potential of similar compounds was conducted, revealing that certain derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects. This study underscores the therapeutic potential of these compounds in managing cardiovascular diseases, offering a foundation for the development of novel treatments (Chłoń-Rzepa et al., 2004).
Antipsychotic Properties
Another study explored the synthesis of arylpiperazinylalkyl derivatives of 1,3-dimethyl-purine-2,6-dione, revealing that some compounds possess potent ligand affinities for various serotonin and dopamine receptors. This research indicates the potential for these compounds to act as multireceptor agents, possibly offering new avenues for antipsychotic medication development (Chłoń-Rzepa et al., 2016).
Antihistaminic Activity
Compounds synthesized from the 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione framework have also been evaluated for their antihistaminic activity. Research findings indicate that some derivatives effectively inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, positioning them as candidates for antihistaminic drug development (Pascal et al., 1985).
Synthesis and Metal Complex Studies
Research into the synthesis and properties of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione derivatives has been conducted. These studies provide insights into the coordination chemistry of these compounds with metal ions, suggesting potential applications in materials science and catalysis (Shaker, 2011).
将来の方向性
Piperidine derivatives, including “7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione”, continue to be an area of interest in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-20-11(10-19-8-6-5-7-9-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYJCLEODMHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1,3-dimethyl-8-(piperidylmethyl)-1,3,7-trihydropurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

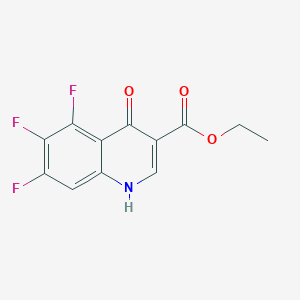

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
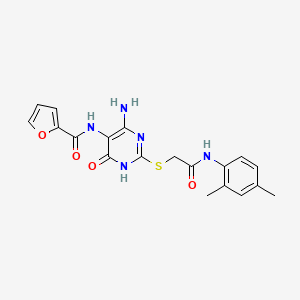
![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
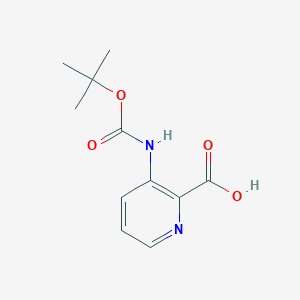
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)
![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)


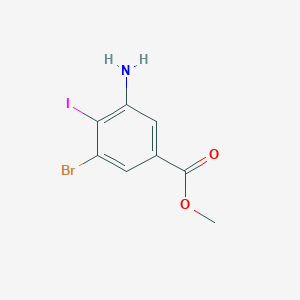
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)
